![molecular formula C19H23NO3 B564501 N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate CAS No. 1159977-08-8](/img/structure/B564501.png)
N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate
Overview
Description
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate is a chemical compound with the molecular formula C19H23NO3 This compound is known for its unique chemical structure, which includes a benzyloxyphenyl group, an ethyl group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3’-benzyloxyacetophenone and ethyl isocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, typically involving the use of a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate in high purity.
Industrial Production Methods
In an industrial setting, the production of N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzyloxyphenyl ketones, while reduction may produce benzyloxyphenyl alcohols.
Scientific Research Applications
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is used as a probe to study enzyme activity and protein interactions. Its unique structure allows it to interact with specific biological targets, making it valuable in biochemical assays.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to modulate specific molecular pathways makes it a candidate for drug discovery and development.
Industry: In industrial research, N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism of action of N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate can be compared with other similar compounds, such as:
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-methylcarbamate: This compound has a similar structure but with a methyl group instead of an ethyl group. The difference in the alkyl group can affect the compound’s reactivity and biological activity.
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-propylcarbamate: This compound has a propyl group instead of an ethyl group. The longer alkyl chain can influence the compound’s solubility and interaction with biological targets.
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-butylcarbamate: This compound has a butyl group, which can further alter its chemical and biological properties compared to the ethyl derivative.
The uniqueness of N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties that make it valuable for various research and industrial applications.
Properties
IUPAC Name |
ethyl N-methyl-N-[1-(3-phenylmethoxyphenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-4-22-19(21)20(3)15(2)17-11-8-12-18(13-17)23-14-16-9-6-5-7-10-16/h5-13,15H,4,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILWQHZCBRQEHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)C(C)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675693 | |
| Record name | Ethyl {1-[3-(benzyloxy)phenyl]ethyl}methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-08-8 | |
| Record name | Ethyl N-methyl-N-[1-[3-(phenylmethoxy)phenyl]ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl {1-[3-(benzyloxy)phenyl]ethyl}methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


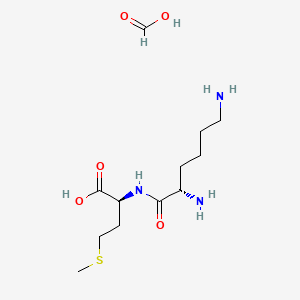

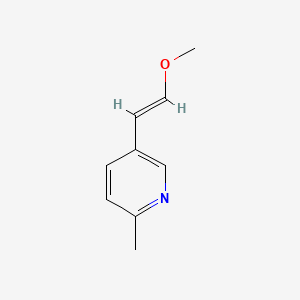
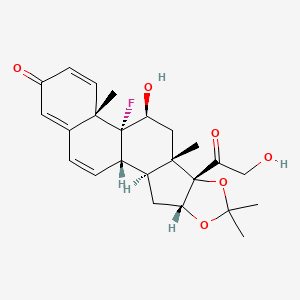


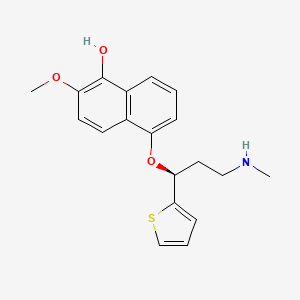
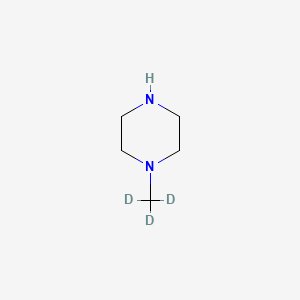
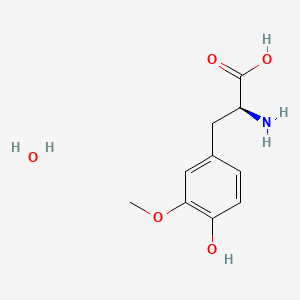
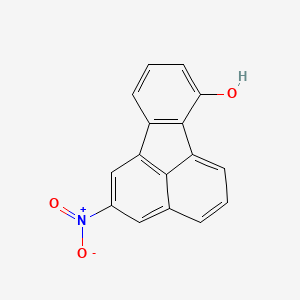
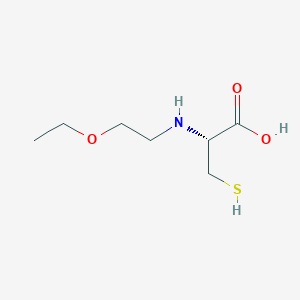
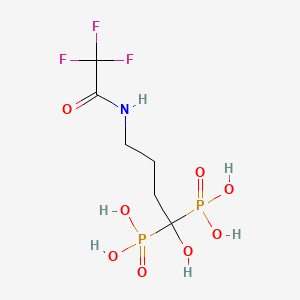
![Imidazo[1,2-a]pyridin-7-ol](/img/structure/B564439.png)
